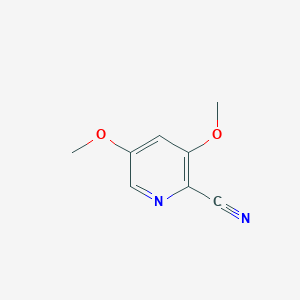

Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate

Overview

Description

“Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate” is a chemical compound with the molecular formula C13H12N2O4 . It has an average mass of 260.245 Da and a monoisotopic mass of 260.079712 Da . This compound is also known by other names such as “Methyl 6-(acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylate” and "Methyl 6-acetamido-4-oxo-1H-quinoline-2-carboxylate" .

Scientific Research Applications

Proteomics Research

Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate: is utilized in proteomics research due to its role in protein characterization and identification . Its molecular structure allows for the modification of proteins, which can be critical for understanding protein function and interaction within biological systems.

Biochemical Studies

In biochemical studies, this compound is used for investigating enzyme-catalyzed reactions where it may act as a substrate mimic or inhibitor . This helps in elucidating the mechanisms of enzyme action and in the development of new biochemical assays.

Medical Research

Medical research leverages this compound in the development of therapeutic agents. Its structure serves as a scaffold for designing drugs that target specific proteins implicated in diseases . It’s particularly valuable in the research of diseases where quinoline structures play a role in the therapeutic mechanism.

Pharmaceutical Development

The pharmaceutical industry uses Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate as a building block for synthesizing more complex compounds with potential pharmacological activities . Its reactivity and stability under various conditions make it a versatile intermediate in drug synthesis.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard or reference material in chromatography and spectrometry for quantifying and identifying other substances . Its well-defined properties aid in the calibration of analytical instruments.

Material Science

Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate: finds application in material science for the synthesis of novel organic materials. Its molecular structure can be incorporated into polymers or small molecules to impart specific optical or electronic properties .

Organic Synthesis

This compound is also used extensively in organic synthesis. It acts as a precursor or intermediate in the synthesis of various organic compounds, including those with potential applications in dyes, pigments, and organic light-emitting diodes (OLEDs) .

Environmental Studies

Lastly, in environmental studies, Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate can be used to study the degradation of quinoline derivatives in the environment and their impact on ecosystems . It helps in understanding the environmental fate of similar organic compounds.

Safety and Hazards

“Methyl 6-acetamido-4-hydroxyquinoline-2-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

properties

IUPAC Name |

methyl 6-acetamido-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-7(16)14-8-3-4-10-9(5-8)12(17)6-11(15-10)13(18)19-2/h3-6H,1-2H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZLYYAFMTXECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674938 | |

| Record name | Methyl 6-acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

929028-74-0 | |

| Record name | Methyl 6-(acetylamino)-1,4-dihydro-4-oxo-2-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929028-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-acetamido-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-butyn-1-one](/img/structure/B1462811.png)

![7-(4-Isopropylbenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1462815.png)

![{[2,5-dimethyl-1-(4-methylbenzyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462816.png)

![{[1-(2-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1462818.png)

![[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride](/img/structure/B1462819.png)